![molecular formula C7H11N3 B7644691 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole
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Overview
Description
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole is not fully understood. However, it has been shown to interact with various receptors in the brain such as the dopamine, serotonin, and norepinephrine receptors. This interaction may be responsible for its potential therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for the research of 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its therapeutic effects. Additionally, future research could explore the potential of this compound as a tool for studying the function of various receptors in the brain.
Synthesis Methods
There are several methods for synthesizing 5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole. One of the most common methods is the reaction of pyrrolidine and 1H-pyrazole-5-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 3-pyrrolidin-1-yl-1H-pyrazole-5-carboxylic acid with a reducing agent such as sodium borohydride. Both methods have been shown to be effective in producing this compound in good yields.
Scientific Research Applications
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-8-5-6(1)7-2-4-9-10-7/h2,4,6,8H,1,3,5H2,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKCXGPCOPNRA-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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